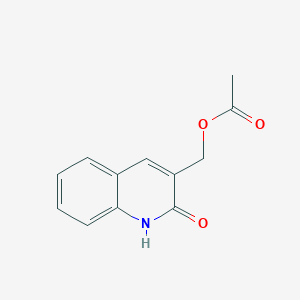
(2-hydroxyquinolin-3-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxyquinolin-3-yl)methyl acetate, also known as HQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQMA belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl acetate is not fully understood, but it is believed to involve the chelation of metal ions. This compound has a hydroxyl group and a carbonyl group, which can form a stable chelate complex with metal ions such as copper, zinc, and iron. This chelation can lead to the inhibition of metal-dependent enzymes and the disruption of cellular processes, resulting in the observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. In material science, this compound has been used as a precursor for the synthesis of MOFs with high surface area and gas adsorption capacity. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in environmental samples.
実験室実験の利点と制限
(2-hydroxyquinolin-3-yl)methyl acetate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and diverse applications. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling due to its sensitivity to moisture and air.
将来の方向性
There are several future directions for the study of (2-hydroxyquinolin-3-yl)methyl acetate. In medicinal chemistry, further investigation is needed to elucidate the mechanism of action and optimize the structure-activity relationship for the development of more potent and selective antitumor, antiviral, and antibacterial agents. In material science, the synthesis of new MOFs using this compound as a precursor could lead to the development of materials with improved gas storage and separation properties. In analytical chemistry, the development of new methods for the determination of metal ions in environmental samples using this compound as a chelating agent could lead to improved monitoring of metal pollution.
合成法
The synthesis of (2-hydroxyquinolin-3-yl)methyl acetate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxyquinoline with paraformaldehyde and acetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization. Other methods include the reaction of 2-hydroxyquinoline with formaldehyde and acetic anhydride or acetic acid, or the reaction of 2-chloroquinoline with sodium acetate and paraformaldehyde.
科学的研究の応用
(2-hydroxyquinolin-3-yl)methyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in environmental samples.
特性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-7-10-6-9-4-2-3-5-11(9)13-12(10)15/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBAGZWOPBPXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
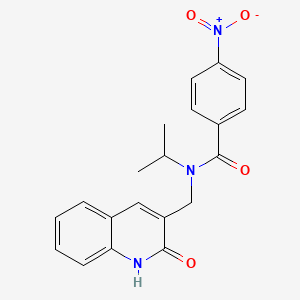
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)

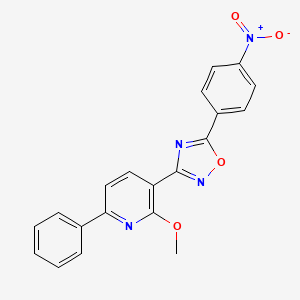


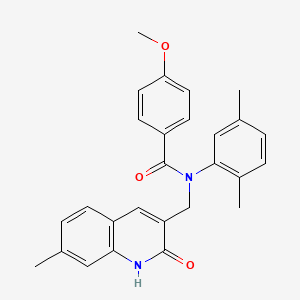
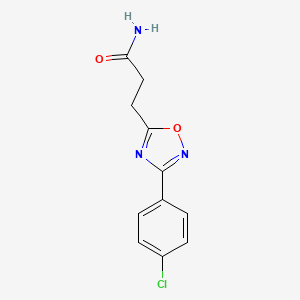
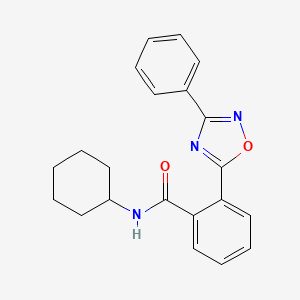
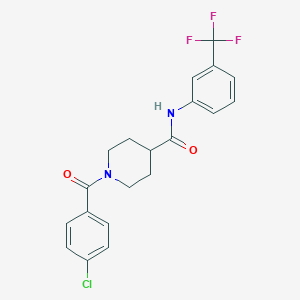
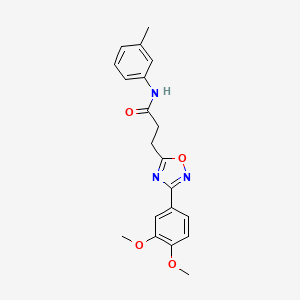
![2,4-dichloro-N-{2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7701782.png)
